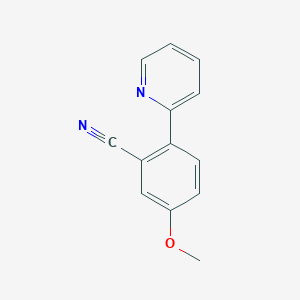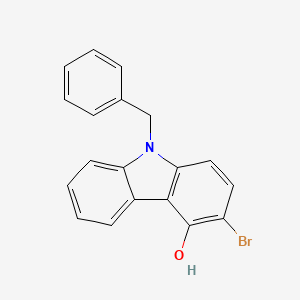![molecular formula C18H12N2 B12536319 Benzonitrile, 4-[(1-azulenylmethylene)amino]- CAS No. 652142-30-8](/img/structure/B12536319.png)
Benzonitrile, 4-[(1-azulenylmethylene)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[(1-azulenylmethylene)amino]- is an aromatic compound characterized by the presence of a benzonitrile group and an azulenylmethyleneamino moiety. This compound is notable for its unique structure, which includes multiple aromatic rings and a nitrile group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(1-azulenylmethylene)amino]- typically involves the reaction of 4-aminobenzonitrile with azulenylmethylene compounds under specific conditions. One common method involves the use of a condensation reaction where the amino group of 4-aminobenzonitrile reacts with the aldehyde group of an azulenylmethylene compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of benzonitrile, 4-[(1-azulenylmethylene)amino]- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[(1-azulenylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Benzonitrile, 4-[(1-azulenylmethylene)amino]- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzonitrile, 4-[(1-azulenylmethylene)amino]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
4-Aminobenzonitrile: Contains an amino group in addition to the nitrile group, making it a precursor for the synthesis of more complex derivatives.
Azulenylmethylene Compounds: Compounds containing the azulenylmethylene moiety, which imparts unique properties to the molecules.
Uniqueness
Benzonitrile, 4-[(1-azulenylmethylene)amino]- is unique due to its combination of a benzonitrile group and an azulenylmethyleneamino moiety. This structure provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
652142-30-8 |
|---|---|
Formule moléculaire |
C18H12N2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
4-(azulen-1-ylmethylideneamino)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-12-14-6-10-17(11-7-14)20-13-16-9-8-15-4-2-1-3-5-18(15)16/h1-11,13H |
Clé InChI |
PENCJOFKUDTOKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=CC(=C2C=C1)C=NC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)
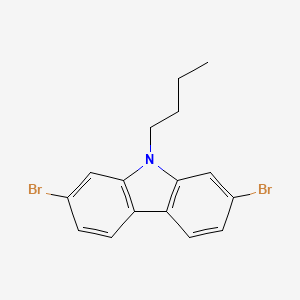
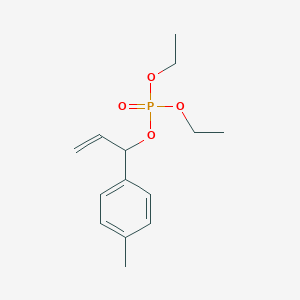
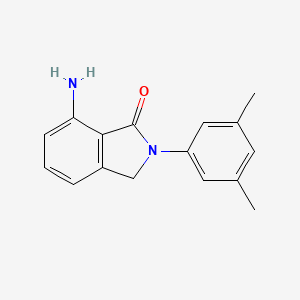
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)

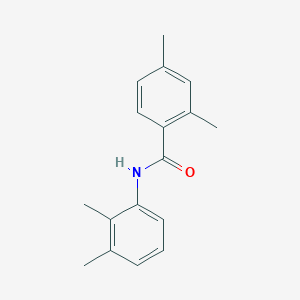

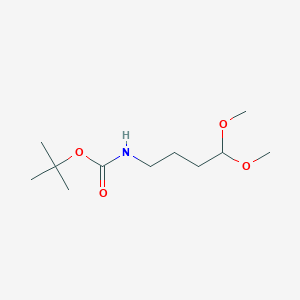
![N-[1-(Hydroxymethyl)cyclopropyl]ethanethioamide](/img/structure/B12536283.png)
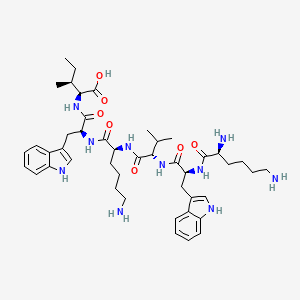
![3-[2-(Methoxymethyl)phenyl]prop-2-enoic acid](/img/structure/B12536303.png)
